molecular formula C14H22N2O5 B2730887 N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}oxane-4-carboxamide CAS No. 2034615-17-1

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}oxane-4-carboxamide

Cat. No.: B2730887
CAS No.: 2034615-17-1
M. Wt: 298.339
InChI Key: CXNONYKVPQWMIT-UHFFFAOYSA-N
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Description

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}oxane-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinone ring, an ethoxyethyl linker, and a tetrahydropyran carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}oxane-4-carboxamide typically involves multiple steps. One common route includes the reaction of 2,5-dioxopyrrolidin-1-yl with ethylene glycol to form an intermediate, which is then reacted with tetrahydro-2H-pyran-4-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}oxane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}oxane-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}oxane-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}oxane-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5/c17-12-1-2-13(18)16(12)6-10-21-9-5-15-14(19)11-3-7-20-8-4-11/h11H,1-10H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNONYKVPQWMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCCOCCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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